molecular formula C16H17NO2S B14645135 1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide CAS No. 56751-81-6

1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide

Cat. No.: B14645135
CAS No.: 56751-81-6
M. Wt: 287.4 g/mol
InChI Key: KRDXYTJCDUGCOP-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide is a heterocyclic compound with a benzisothiazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique chemical structure, which includes a benzene ring fused to an isothiazole ring, with additional methyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide involves several steps. One common method includes the protonation of thiazole ions followed by aromatization reactions . The reaction conditions typically involve the use of organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide has a wide range of applications in scientific research :

    Chemistry: Used as a reagent and catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

56751-81-6

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

3,3,5-trimethyl-2-phenyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C16H17NO2S/c1-12-9-10-15-14(11-12)16(2,3)17(20(15,18)19)13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

KRDXYTJCDUGCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N(C2(C)C)C3=CC=CC=C3

Origin of Product

United States

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